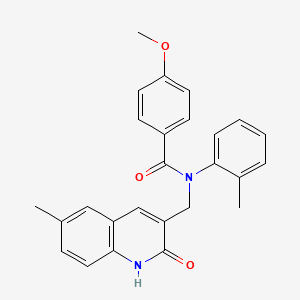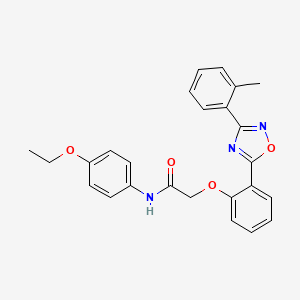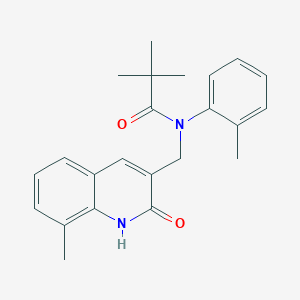![molecular formula C16H19N3O3S B7695415 N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)
N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide, commonly known as DMXAA, is a small molecule that has shown promise as an anti-cancer agent. It was first discovered in the 1980s and has since been the subject of extensive research due to its potential applications in cancer treatment.
Mecanismo De Acción
DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help to regulate the immune response. This leads to an increase in the number of immune cells that are able to recognize and attack cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to induce apoptosis (programmed cell death) in cancer cells. It also has anti-angiogenic properties, meaning that it is able to prevent the growth of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMXAA as a research tool is its specificity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and the immune response to cancer. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on DMXAA. One area of interest is the development of new formulations that improve its solubility and stability. Another area of interest is the study of its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, research is needed to elucidate the exact mechanisms by which DMXAA activates the immune system and kills cancer cells.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact method of synthesis varies depending on the source, but typically involves the use of reagents such as sulfuric acid, sodium hydroxide, and acetic anhydride.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential as an anti-cancer agent. Research has shown that DMXAA is able to selectively target and kill cancer cells without harming healthy cells. This makes it a promising candidate for use in cancer treatment.
Propiedades
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-6-8-15(9-7-13)23(21,22)19(2)12-16(20)18-11-14-5-3-4-10-17-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNMZZSYTIUQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

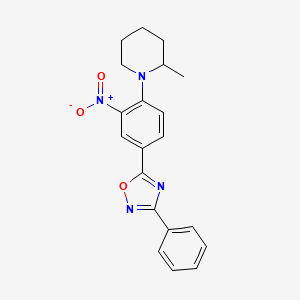

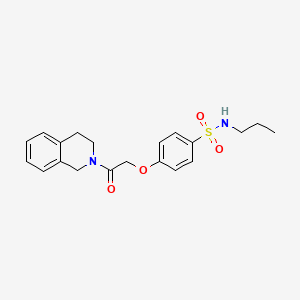
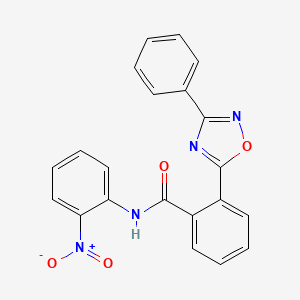
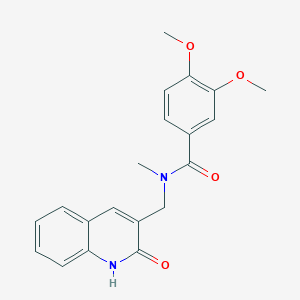

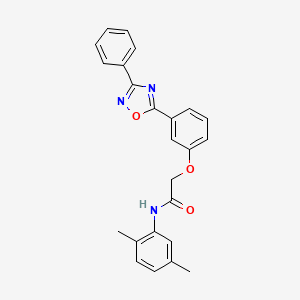

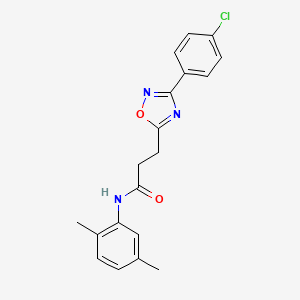
![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
